2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves various methods, including Heck-mediated synthesis, which is used for the total synthesis of naphtho[2,1-f]isoquinolines, starting from trifluoromethanesulfonic acid 2-(2-ethoxycarbonylaminoethyl)phenyl esters and styrenes to give specific esters. These compounds can cyclize to give desired esters, from which target compounds can be obtained through sequences including Bischler–Napieralski cyclization (Pampín et al., 2003).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester, is characterized by microanalytical and spectral data, such as IR, MS, and NMR. These analytical techniques provide detailed insights into the arrangement of atoms within the molecule and its electronic structure, which is fundamental to understanding its reactivity and properties (Al-Dweik et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including condensation with aromatic aldehydes, pyruvic acid or its ethyl ester, and isatin, leading to the formation of substituted hydrazides. These reactions are crucial for modifying the chemical structure and thereby the properties of the compound for specific applications (Smirnova et al., 1998).
Scientific Research Applications
Synthesis and Chemical Transformations
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate exhibits selective reactivity, leading to the synthesis of new Luotonin A derivatives, highlighting its use in constructing complex quinoline-based structures with potential biological activities (Atia et al., 2017).
- Development of ethyl esters of chloro-substituted quinoline-3-carboxylic acids has been explored, with the compounds undergoing various reactions, showcasing the versatility of quinoline derivatives in synthetic chemistry (Ukrainets et al., 1995).
- A new prototype, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, demonstrating oral antiallergy activity, exemplifies the therapeutic potential of modified quinoline derivatives (Althuis et al., 1979).
Potential Therapeutic Applications
- The synthesis and evaluation of substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters and their derivatives for antiviral activities, although not directly linked to "2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester," demonstrate the ongoing interest in quinoline derivatives for potential antiviral uses (Ivashchenko et al., 2014).
Structural and Activity Relationships
- Investigations into the structure-activity relationships of quinoline derivatives have led to insights into the optimal configurations for pharmacological activities, such as antiallergy properties, providing a foundation for future drug development efforts (Althuis et al., 1980).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,5,8-trimethylquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13-8-12-9(2)6-7-10(3)14(12)16-11(13)4/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDEFRJMPFNGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588932 | |
Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8-Trimethylquinoline-3-carboxylic acid ethyl ester | |
CAS RN |
110139-48-5 | |
Record name | Ethyl 2,5,8-trimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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